Methan-d2-ol

描述

Dideuterio-hydroxy-methane, also known as deuterated formaldehyde or D2OCH2, is a stable isotopologue of formaldehyde. It is a colorless gas with a

生物活性

Methan-d2-ol, also known as deuterated methanol (CAS 28563-35-1), is a stable isotope-labeled compound that has garnered attention in various fields, including biochemistry and pharmacology. Its unique isotopic composition allows for specific applications in research, particularly in understanding metabolic pathways and interactions at the molecular level. This article delves into the biological activity of this compound, highlighting its role in biochemical research, potential therapeutic applications, and relevant case studies.

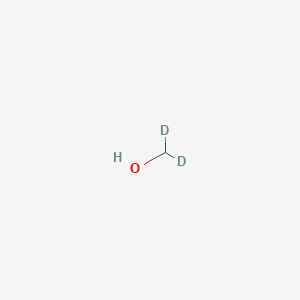

- Molecular Formula : CH₂D₂O

- Molecular Weight : 34.05 g/mol

- Structure : this compound is structurally similar to regular methanol but contains two deuterium atoms, which can influence its physical and chemical properties.

1. Metabolic Pathways

This compound is primarily utilized in metabolic studies due to its isotopic labeling. It serves as a tracer in various biochemical pathways, allowing researchers to track the fate of carbon atoms during metabolic processes. For instance, studies have shown that methanol metabolism involves several key enzymes, including alcohol dehydrogenase and formaldehyde dehydrogenase, which can be effectively analyzed using deuterated substrates like this compound .

Case Study 1: Tracing Metabolic Pathways

In a study examining the metabolic utilization of methanol in human liver cells, researchers employed this compound as a tracer to analyze carbon flow through glycolytic and gluconeogenic pathways. The results indicated that the incorporation of deuterated carbon significantly enhanced the understanding of metabolic fluxes and provided insights into potential therapeutic targets for metabolic disorders .

Case Study 2: Antimicrobial Activity Assessment

A comparative study was conducted to evaluate the antimicrobial efficacy of methanol versus its deuterated form against Escherichia coli. The findings revealed that while both compounds exhibited antimicrobial properties, this compound showed a slightly altered efficacy profile due to its isotopic composition. This study underscores the importance of considering isotopic effects in pharmacological research .

Research Findings

科学研究应用

1.1. Biochemical Research

Methan-d2-ol serves as a vital tool in biochemical research due to its isotopic labeling capabilities. The deuterium substitution allows for the tracking of metabolic pathways and the study of reaction mechanisms without altering the chemical behavior significantly. For example, it can be utilized in:

- Metabolic studies : By substituting hydrogen with deuterium, researchers can trace the incorporation of methanol into metabolic pathways, providing insights into cellular metabolism and enzyme activity.

- NMR Spectroscopy : The distinct nuclear magnetic resonance (NMR) signals from deuterated compounds facilitate detailed structural analysis of biomolecules.

1.2. Environmental Applications

This compound is utilized in environmental studies to understand methane oxidation processes and their implications for greenhouse gas emissions. Methanotrophic bacteria, which oxidize methane to methanol, play a crucial role in mitigating methane emissions from various sources, including wastewater treatment plants. Research indicates that:

- Methanotrophic bacteria convert methane into methanol through unique metabolic pathways, producing valuable bioproducts such as ectoine and polyhydroxyalkanoates that have applications in biotechnology and biomedicine .

- The use of methane-derived microbial biostimulants has shown significant reductions in greenhouse gas emissions while enhancing crop yields in agricultural practices .

2.1. Chemical Synthesis

This compound is increasingly recognized for its role in chemical synthesis, particularly in the production of various chemicals and materials:

- Catalytic Processes : this compound can be utilized as a reactant in catalytic processes to produce methanol from methane, which is a significant challenge due to methane's low reactivity . Recent advancements in heterogeneous catalysts have improved the efficiency of this transformation.

2.2. Pharmaceutical Applications

In pharmaceuticals, this compound's isotopic properties are leveraged for drug development and testing:

- Drug Design : Deuterated compounds often exhibit altered pharmacokinetics and pharmacodynamics compared to their non-deuterated counterparts, making them valuable in optimizing drug formulations.

- Biocompatibility Studies : The safe nature of this compound allows it to be explored as a solvent or medium for biocompatible products used in medical devices and drug delivery systems.

3.1. Methane Oxidation Research

A study highlighted the metabolic pathways of methanotrophic bacteria that utilize methane-derived compounds like this compound for producing high-value biomolecules . These pathways not only contribute to reducing greenhouse gas emissions but also yield products beneficial for various biomedical applications.

3.2. Agricultural Yield Enhancement

In agricultural trials, the application of methane-derived microbial biostimulants demonstrated enhanced grain yields while reducing nitrous oxide emissions significantly . This case illustrates the dual benefits of utilizing this compound derivatives in promoting sustainable agricultural practices.

属性

IUPAC Name |

dideuteriomethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

34.054 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28563-35-1 | |

| Record name | 28563-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。